physicochemical characteristics of 8-(Trifluoromethyl)quinoline-4-carbonitrile
physicochemical characteristics of 8-(Trifluoromethyl)quinoline-4-carbonitrile
An In-Depth Technical Guide to the Physicochemical Characteristics of 8-(Trifluoromethyl)quinoline-4-carbonitrile
Introduction: A Framework for Characterization
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic introduction of substituents such as the trifluoromethyl (CF₃) group and the carbonitrile (-CN) moiety can profoundly influence a molecule's physicochemical properties. The CF₃ group is known to enhance metabolic stability, lipophilicity, and binding affinity, while the nitrile group can act as a hydrogen bond acceptor and a versatile synthetic handle.[2]
This document serves as a comprehensive technical guide to the . As this compound is not extensively documented in publicly available literature, this guide establishes a predictive and methodological framework. It combines theoretical predictions based on the known effects of its constituent functional groups with detailed, field-proven experimental protocols required for its empirical characterization. This approach is designed for researchers, scientists, and drug development professionals who require a robust system for evaluating novel chemical entities.
Section 1: Molecular Structure and Predicted Properties
A thorough understanding of a molecule's structure and its fundamental computed properties is the first step in any characterization workflow. These data provide the basis for interpreting subsequent experimental results.
Chemical Structure
The structure consists of a quinoline ring system substituted at the 8-position with a trifluoromethyl group and at the 4-position with a carbonitrile group. The strong electron-withdrawing nature of both substituents is expected to significantly impact the electron density distribution across the aromatic system, influencing its reactivity and intermolecular interactions.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
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Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, phosphate buffer, ethanol) in a sealed glass vial. [3]2. Equilibration: Agitate the vial in a temperature-controlled shaker bath for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [3]3. Phase Separation: Separate the undissolved solid from the solution. This is best achieved by first centrifuging the vial to pellet the solid, then carefully drawing off the supernatant and filtering it through a 0.45 µm chemically inert filter (e.g., PTFE) to remove any remaining particulates. [3]4. Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a prepared calibration curve. [3]5. Reporting: Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility. [4]A reverse-phase (RP-HPLC) method is most appropriate for this compound, separating components based on their hydrophobicity. A C18 column is a robust starting point for method development. [4]
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Instrumentation: Utilize an HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. [4]2. Chromatographic Conditions (Starting Point):
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). [4] * Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. [5] * Mobile Phase B: Acetonitrile (ACN). [4] * Gradient: A linear gradient from 5% B to 95% B over 20 minutes can be used for initial method development to separate the main peak from potential impurities.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: Monitor at a wavelength where the compound shows maximum absorbance (determined by UV-Vis scan).
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Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 ACN:Water) at a concentration of approximately 1 mg/mL. Prepare a working sample by diluting this to ~0.1 mg/mL. [4]4. Analysis: Inject the sample solution into the HPLC system.
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Data Analysis: Integrate the area of all peaks detected in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. A robust method must be able to separate the main compound from all potential synthesis impurities and degradation products. [6]
Conclusion
8-(Trifluoromethyl)quinoline-4-carbonitrile is a molecule of significant interest due to the combined influence of its quinoline core and powerful electron-withdrawing substituents. While empirical data is not yet widely published, this guide provides a comprehensive framework for its characterization. The predictive spectral and physical properties outlined herein, based on established chemical principles, serve as a benchmark for analysis. By diligently applying the detailed experimental protocols for NMR, IR, and mass spectrometry, researchers can achieve unambiguous structural confirmation. Furthermore, the methodologies for determining melting point, solubility, and HPLC purity provide a self-validating system to ensure the quality and integrity of the compound, paving the way for its potential application in research and development.
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